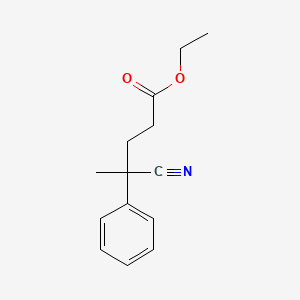

Ethyl gamma-cyano-gamma-methylbenzenebutyrate

Description

Properties

IUPAC Name |

ethyl 4-cyano-4-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-17-13(16)9-10-14(2,11-15)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOOWJWGNVEQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C)(C#N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282680 | |

| Record name | Ethyl γ-cyano-γ-methylbenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2572-92-1 | |

| Record name | Ethyl γ-cyano-γ-methylbenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2572-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl gamma-cyano-gamma-methylbenzenebutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002572921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl γ-cyano-γ-methylbenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl γ-cyano-γ-methylbenzenebutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enzymatic Catalysis Approach

A patent-published method (CN102168117A/B) outlines an enantioselective synthesis using enzymatic catalysis. The process begins with methyl acetoacetate as the substrate, which undergoes a cyanohydrin reaction in the presence of sodium cyanide (NaCN) and a immobilized Candida antarctica lipase B (CAL-B) catalyst. Key steps include:

- Reaction Setup : A mixture of methyl acetoacetate (1.0 mol), NaCN (1.2 mol), and CAL-B (5% w/w) in an aqueous phosphate buffer (pH 8.0) is stirred at 35°C for 24 hours.

- Workup : The aqueous phase is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate.

- Esterification : The intermediate hydroxy compound is esterified with ethanol (2.0 mol) and sulfuric acid (0.1 mol) under reflux for 6 hours.

This method achieves a yield of 78–82% with enantiomeric excess (ee) >98% for the (R)-isomer. The enzymatic approach minimizes environmental pollution by avoiding toxic solvents and reducing waste generation.

Cyanide-Mediated Alkylation

An alternative route involves the alkylation of ethyl cyanoacetate with benzyl chloride derivatives. Adapted from classical cyanoacetate chemistry, this method proceeds as follows:

- Base-Catalyzed Condensation : Ethyl cyanoacetate (1.0 mol) is reacted with α-methylbenzyl chloride (1.1 mol) in the presence of sodium ethoxide (NaOEt, 0.2 mol) in anhydrous ethanol. The mixture is refluxed at 80°C for 8–12 hours.

- Acidification and Isolation : Post-reaction, the solution is acidified with HCl (1M) to pH 3–4, precipitating the crude product. Recrystallization from ethanol/water (70:30 v/v) yields 65–70% pure compound.

While cost-effective, this method requires careful control of stoichiometry to avoid polyalkylation byproducts.

Industrial Production Techniques

Industrial synthesis prioritizes scalability and cost efficiency. Data from supplier specifications (e.g., Zibo Hangyu Biotechnology) highlight two optimized processes:

Continuous Flow Reactor Synthesis

- Reactor Configuration : Tubular flow reactors with in-line monitoring for temperature (50–60°C) and pressure (2–3 bar).

- Feedstock : Methylbenzene derivatives and ethyl cyanoacetate are fed at a 1:1.05 molar ratio.

- Catalyst : Heterogeneous zirconia-supported catalysts enhance reaction rates and reduce downstream purification needs.

This method achieves 85–90% conversion with a throughput of 500 kg/day.

Solvent-Free Mechanochemical Synthesis

Emerging protocols employ ball-milling techniques:

- Conditions : Ethyl cyanoacetate and α-methylbenzyl bromide are milled with potassium carbonate (K₂CO₃) at 300 rpm for 2 hours.

- Advantages : Eliminates solvent use, reducing waste and energy consumption. Yields ~75% with 95% purity.

Comparative Analysis of Synthetic Routes

Enzymatic methods excel in stereoselectivity but face scalability challenges. Industrial flow reactors balance yield and throughput, whereas solvent-free mechanochemistry offers sustainability benefits.

Reaction Optimization and Yield Enhancement

pH and Temperature Effects

For enzymatic synthesis, maintaining pH 7.5–8.5 prevents enzyme denaturation while ensuring cyanide nucleophilicity. Temperatures >40°C reduce ee due to enzyme instability.

Chemical Reactions Analysis

Types of Reactions

Ethyl gamma-cyano-gamma-methylbenzenebutyrate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted derivatives.

Scientific Research Applications

Ethyl gamma-cyano-gamma-methylbenzenebutyrate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl gamma-cyano-gamma-methylbenzenebutyrate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a. Ethyl Benzoylacetate (C₁₁H₁₂O₃)

- Structure: Ethyl benzoylacetate contains a benzoyl (C₆H₅CO-) and acetate (CH₃COO-) group, forming a β-ketoester. In contrast, Ethyl gamma-cyano-gamma-methylbenzenebutyrate replaces the keto group with a cyano and methyl substituent.

- Physicochemical Properties: Ethyl benzoylacetate has a molecular weight of 192.21 g/mol and is regulated under FEMA No. 2423 as a flavoring agent.

- Applications: Used in fragrances and organic synthesis due to its keto-ester reactivity. The absence of a cyano group limits its utility in reactions requiring nitrile-mediated transformations.

b. Methyl 2-Benzoylamino-3-oxobutanoate

- Structure: This methyl ester () features a benzoylamino group and a keto functionality. Unlike this compound, it lacks aromatic substitution and the cyano group.

- Synthetic Relevance: Used in heterocyclic synthesis via condensation reactions. The presence of the amino and keto groups enables cyclization, whereas the cyano group in the target compound might favor nucleophilic addition or hydrolysis pathways.

c. Ethyl Acetate (C₄H₈O₂)

- Solvent Properties: Ethyl acetate, a common ICH Class 3 solvent, has a boiling point of 77.1°C and a logP of 0.73 (Table 1, ). While this compound is more structurally complex, its ester group may confer similar solubility for non-polar to moderately polar compounds.

- Bioactive Extraction: Ethyl acetate is widely used to extract antifungal compounds from spices like turmeric and ginger (Tables 23, 26; ). The target compound’s cyano group could enhance interactions with biological targets but may reduce biocompatibility.

Data Tables for Key Comparisons

Biological Activity

Overview of Ethyl gamma-cyano-gamma-methylbenzenebutyrate

This compound is a compound that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its structural features, which include a cyano group and a butyrate moiety, making it a candidate for various pharmacological applications.

Chemical Structure

- Molecular Formula : C13H15NO2

- Molecular Weight : 219.27 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures may exhibit antimicrobial properties. The presence of the cyano group is often associated with increased activity against various pathogens.

- Anti-inflammatory Properties : Some derivatives of butyrate compounds are known to possess anti-inflammatory effects, which could be relevant for conditions such as arthritis or other inflammatory diseases.

- Cytotoxic Effects : There is potential for cytotoxicity against cancer cell lines, which is an area of ongoing research. Compounds with structural similarities have shown promise in inhibiting tumor growth.

Example Case Study Insights:

- Case Study 1 : A study on related cyano-substituted compounds demonstrated enhanced antibacterial activity with specific modifications to the aromatic ring structure.

- Case Study 2 : Research into butyrate derivatives has shown promising results in modulating immune responses, suggesting potential therapeutic applications in autoimmune diseases.

Research Findings

Recent findings in related fields indicate that:

- Pharmacodynamics : The interaction of this compound with biological targets such as enzymes and receptors could elucidate its mechanism of action.

- Toxicology Studies : Preliminary toxicological assessments are crucial for determining safety profiles before advancing to clinical trials.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for Ethyl gamma-cyano-gamma-methylbenzenebutyrate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or esterification. For example, derivatives of 4-hydroxybutyric acid (structurally analogous compounds) have been synthesized using catalysts like sulfuric acid or enzyme-mediated esterification under controlled pH and temperature . Optimization may require factorial experimental designs (e.g., 2³DCCR matrices) to assess variables such as solvent polarity, catalyst loading, and reaction time. Refer to patents (e.g., US 5,753,708) for protocols on stabilizing intermediates and minimizing side products .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use hyphenated analytical techniques:

- Chromatography : HPLC with UV detection (λ = 210–260 nm) for purity assessment, comparing retention times against certified standards .

- Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., cyano and ester moieties). IR spectroscopy can validate O–H stretching bands (e.g., 3483–3517 cm⁻¹ for dimeric structures) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What are the critical parameters for ensuring stability during storage of this compound?

- Methodological Answer : Stability studies should assess:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Humidity : Use desiccants to avoid hydrolysis of the ester group.

- Light Exposure : UV/Vis spectroscopy can track photodegradation kinetics under accelerated aging conditions .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biochemical interactions?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Test activity via in vitro assays (e.g., receptor binding studies using radiolabeled ligands). For example, GHB analogs show divergent binding affinities to GABAB receptors depending on stereochemistry . Molecular docking simulations (e.g., AutoDock Vina) can predict enantiomer-target interactions .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound analogs?

- Methodological Answer : Address variability via:

- Cross-Study Meta-Analysis : Pool data from preclinical trials using PRISMA guidelines, adjusting for variables like dosage forms (solution vs. powder) and species-specific metabolism .

- In Vivo/In Vitro Correlation (IVIVC) : Use compartmental modeling (e.g., NONMEM) to reconcile discrepancies between plasma concentration curves and tissue distribution patterns .

Q. How can researchers design a robust protocol to assess the compound’s neuropharmacological effects while mitigating confounding factors?

- Methodological Answer :

- Controlled Trials : Randomize animal cohorts into treatment, placebo, and positive control (e.g., GHB) groups. Use double-blinding to reduce bias .

- Endpoint Selection : Combine behavioral assays (e.g., rotarod for motor coordination) with biomarker analysis (e.g., CSF GABA levels via LC-MS) .

- Statistical Power : Calculate sample sizes using G*Power software (α = 0.05, β = 0.2) to ensure reproducibility .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the cytotoxicity of this compound derivatives?

- Methodological Answer : Discrepancies may arise from:

- Cell Line Variability : Use standardized cell lines (e.g., HEK-293 vs. SH-SY5Y) and report passage numbers .

- Assay Conditions : Compare MTT vs. LDH assays; the former measures mitochondrial activity, while the latter detects membrane integrity. Normalize data to cell count via flow cytometry .

Research Design Considerations

Q. What are the best practices for integrating computational and experimental data in mechanistic studies of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.